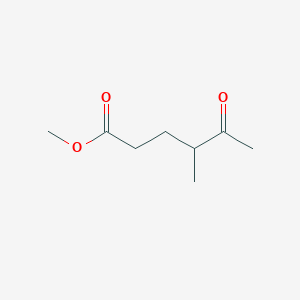

Methyl 4-methyl-5-oxohexanoate

Descripción general

Descripción

Methyl 4-methyl-5-oxohexanoate: is an organic compound with the molecular formula C8H14O3. It is a colorless liquid with a sweet, fruity odor. This compound is soluble in many organic solvents such as alcohols and ethers but is insoluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 4-methyl-5-oxohexanoate can be synthesized through a multi-step process. One common method involves the reaction of acetylacetone with sodium in ethanol, followed by the addition of methyl acrylate. The reaction mixture is then heated to ambient temperature and refluxed .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process typically includes the use of catalysts and specific reaction conditions to optimize the production .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-methyl-5-oxohexanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Methyl 4-methyl-5-oxohexanoate is predominantly used in organic synthesis due to its reactivity:

- Pyrrole Synthesis : It plays a crucial role in the modified Knorr condensation for synthesizing pyrrole and its derivatives, which are important in pharmaceuticals and agrochemicals .

- Michael Addition Products : The compound is used to identify products formed through Michael addition, which are significant in developing new materials and pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, this compound is investigated for its potential as a building block for drug development:

- Intermediate for Drug Synthesis : Its derivatives may serve as intermediates in synthesizing bioactive compounds, particularly those with anti-inflammatory or antimicrobial properties .

Material Science

The compound's properties make it suitable for applications in material science:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance their mechanical and thermal properties, potentially leading to new materials with improved performance characteristics .

Case Study 1: Synthesis of Pyrrole Derivatives

In a study published in the Journal of Organic Chemistry, researchers utilized this compound in a modified Knorr condensation to synthesize various pyrrole derivatives. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in producing complex nitrogen-containing heterocycles essential for drug discovery .

Case Study 2: Michael Addition Reactions

A study highlighted the use of this compound as a Michael acceptor in reactions with various nucleophiles. The resulting adducts were characterized using GC-MS techniques, showcasing the compound's versatility in forming new chemical entities that could have pharmaceutical relevance .

Mecanismo De Acción

The mechanism by which methyl 4-methyl-5-oxohexanoate exerts its effects involves the formation of reversible complexes with metal ions. These complexes can act as catalysts for various reactions, including ester hydrolysis, amide formation, and amine synthesis . The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of the metal ion complexes .

Comparación Con Compuestos Similares

- Methyl 4-acetyl-5-oxohexanoate

- Methyl 5-oxohexanoate

- Hexanoic acid, 5-oxo-, methyl ester

Comparison: Methyl 4-methyl-5-oxohexanoate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a higher reactivity in nucleophilic substitution reactions and forms more stable complexes with metal ions . This makes it particularly useful in catalytic applications and organic synthesis .

Actividad Biológica

Methyl 4-methyl-5-oxohexanoate, a compound with the molecular formula , is an ester derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesizing data from various studies and research findings.

This compound is characterized by its high solubility in organic solvents, which facilitates its use in biological assays. The compound's structural features include:

- Molecular Weight : 144.17 g/mol

- Boiling Point : Not specified

- Log P (octanol-water partition coefficient) : Indicates moderate lipophilicity, suggesting potential membrane permeability .

1. Plant Growth Regulation

Research has indicated that this compound exhibits significant effects on plant growth. In a study evaluating its impact on Sorghum bicolor, it was found that at concentrations of 100 ppm, the compound stimulated radicle growth by approximately 33% . However, at higher concentrations (1000 ppm), a notable inhibition of growth was observed, indicating a dose-dependent effect .

2. Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on the minimum inhibitory concentrations (MIC) are still required for conclusive evidence.

3. Inhibitory Effects on Enzymatic Activity

The compound has also shown potential as an inhibitor of specific enzymatic activities. For instance, it has been studied for its role in inhibiting lipase activity, which is crucial in fat metabolism. This property could have implications for metabolic disorders and weight management .

Case Study 1: Plant Growth Regulation

A detailed examination of the effects of this compound on Sorghum bicolor revealed:

- Concentration : 100 ppm resulted in a 33% increase in radicle growth.

- Inhibition at Higher Concentrations : At 1000 ppm, there was an 80% inhibition observed .

| Concentration (ppm) | Radicle Growth (% Change) |

|---|---|

| 100 | +33 |

| 1000 | -80 |

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial activity against various bacterial strains:

- Staphylococcus aureus : MIC observed at higher concentrations.

- Further studies are needed to establish a comprehensive profile of antimicrobial efficacy.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Its ability to enhance plant growth under certain conditions suggests potential applications in agriculture as a biostimulant.

- The compound's inhibitory effects on microbial growth indicate possible uses in developing natural preservatives or antimicrobial agents.

Propiedades

IUPAC Name |

methyl 4-methyl-5-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(7(2)9)4-5-8(10)11-3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMJKQQDZAISMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508616 | |

| Record name | Methyl 4-methyl-5-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36045-56-4 | |

| Record name | Methyl 4-methyl-5-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.